molecular formula C16H23NO7S B14033720 Methyl N-(tert-butoxycarbonyl)-O-tosyl-D-serinate

Methyl N-(tert-butoxycarbonyl)-O-tosyl-D-serinate

Cat. No.: B14033720
M. Wt: 373.4 g/mol
InChI Key: VVBLIPVUGGNLGW-CYBMUJFWSA-N
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Description

Methyl N-(tert-butoxycarbonyl)-O-tosyl-D-serinate is a compound that features a tert-butoxycarbonyl (Boc) protecting group and a tosyl group. The Boc group is commonly used in organic synthesis to protect amines, while the tosyl group is often used to activate alcohols for nucleophilic substitution reactions. This compound is particularly useful in peptide synthesis and other organic transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl N-(tert-butoxycarbonyl)-O-tosyl-D-serinate typically involves the protection of the amino group of D-serine with a Boc group, followed by the tosylation of the hydroxyl group. The reaction conditions often include the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide for the Boc protection . Tosylation is usually carried out using tosyl chloride (TsCl) in the presence of a base like pyridine .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale. This includes the use of continuous-flow reactors to improve efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl N-(tert-butoxycarbonyl)-O-tosyl-D-serinate undergoes several types of reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Produces substituted serine derivatives.

    Deprotection: Yields free amine derivatives of serine.

Scientific Research Applications

Methyl N-(tert-butoxycarbonyl)-O-tosyl-D-serinate is used in various scientific research applications:

Mechanism of Action

The mechanism of action for Methyl N-(tert-butoxycarbonyl)-O-tosyl-D-serinate involves the selective protection and activation of functional groups. The Boc group protects the amino group from unwanted reactions, while the tosyl group activates the hydroxyl group for nucleophilic substitution . This allows for precise control over the synthesis of complex molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl N-(tert-butoxycarbonyl)-O-tosyl-D-serinate is unique due to its dual protection strategy, which allows for selective reactions at different functional groups. This makes it highly versatile in synthetic organic chemistry and peptide synthesis.

Properties

Molecular Formula

C16H23NO7S

Molecular Weight

373.4 g/mol

IUPAC Name

methyl (2R)-3-(4-methylphenyl)sulfonyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

InChI

InChI=1S/C16H23NO7S/c1-11-6-8-12(9-7-11)25(20,21)23-10-13(14(18)22-5)17-15(19)24-16(2,3)4/h6-9,13H,10H2,1-5H3,(H,17,19)/t13-/m1/s1

InChI Key

VVBLIPVUGGNLGW-CYBMUJFWSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC[C@H](C(=O)OC)NC(=O)OC(C)(C)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(C(=O)OC)NC(=O)OC(C)(C)C

Origin of Product

United States

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